![molecular formula C22H17ClN2O3S2 B1225888 3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide is a member of 1-benzothiophenes.
Scientific Research Applications
Synthesis and Spectral Analysis
- Researchers Thirunarayanan and Sekar (2013) conducted a study on the solvent-free synthesis of various carboxamide derivatives, including compounds structurally related to 3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide. Their work involved the synthesis of these derivatives using microwave irradiation and explored the spectral data correlations with different substituents (Thirunarayanan & Sekar, 2013).
Potential Anti-Inflammatory Applications
- Research by Moloney (2000, 2001) highlighted the potential anti-inflammatory applications of structurally related molecules to 3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide. These studies synthesized and evaluated the anti-inflammatory activities of similar compounds (Moloney, 2000), (Moloney, 2001).
Antimicrobial Activity
- Naganagowda and Petsom (2011) synthesized new derivatives related to the compound , evaluating them for antimicrobial activities. Their work demonstrates the potential of these compounds in the development of new antibacterial and antifungal agents (Naganagowda & Petsom, 2011).
Antitubercular and Antibacterial Activities
- Rao and Subramaniam (2015) explored the synthesis of quinazolinone analogs substituted with benzothiophene, which have shown promising antitubercular and antibacterial activities. This research opens avenues for utilizing similar structures in treating infectious diseases (Rao & Subramaniam, 2015).
properties
Molecular Formula |
C22H17ClN2O3S2 |
---|---|
Molecular Weight |
457 g/mol |
IUPAC Name |
3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O3S2/c23-18-14-6-1-2-8-16(14)29-19(18)21(27)25-22-17(13-7-3-9-15(13)30-22)20(26)24-11-12-5-4-10-28-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,24,26)(H,25,27) |
InChI Key |
ZKBGBRCJYUFGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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